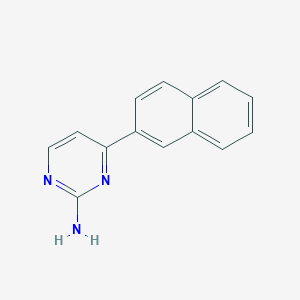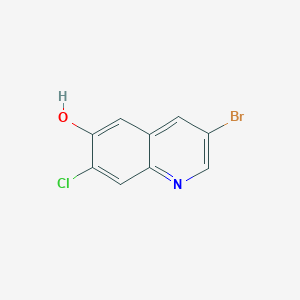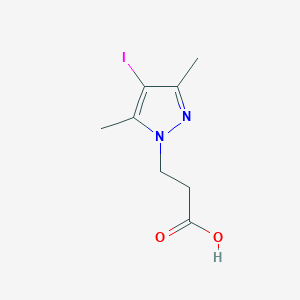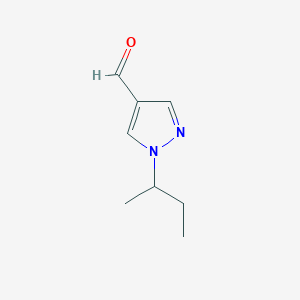![molecular formula C19H28N2O3 B1327207 Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate CAS No. 898789-49-6](/img/structure/B1327207.png)
Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is not directly studied in the provided papers. However, the papers do discuss reactions and photolysis of structurally related compounds, which can provide insights into the behavior of similar ethyl oxovalerate derivatives. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate suggests that such compounds may undergo photoisomerisation and loss of carbon dioxide under certain conditions .
Synthesis Analysis
The synthesis of related compounds involves reactions with various amines and alcohols,
科学的研究の応用
Chemical Reactions and Synthesis
Research has shown various chemical reactions and synthesis processes involving compounds similar to Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate. For instance, Kurihara et al. (1980) described the reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate with phenyl- and methylhydrazines, leading to different pyrazole derivatives (Kurihara, Uno, & Sakamoto, 1980). Similarly, Ablajan and Xiamuxi (2012) discussed the synthesis of isoxazol-5-ones and pyrazol-5-ones under ultrasonic irradiation, utilizing methyl 4-methyl-3-oxovalerate (Ablajan & Xiamuxi, 2012).
Pharmacological Properties
Research has explored the pharmacological properties of related compounds. For instance, Senda, Hirota, and Notani (1974) investigated the pharmacological activity of uracil derivatives synthesized from ethyl 3-oxovalerate, finding potential analgetic and anti-inflammatory activities (Senda, Hirota, & Notani, 1974).
Photolytic Pathways
The photolysis of compounds related to Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate has been studied. Ang and Prager (1992) investigated the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing insights into photolytic pathways (Ang & Prager, 1992).
Synthesis of Novel Compounds
There has been significant research in synthesizing novel compounds using related esters. For example, Zheng et al. (2010) synthesized novel phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, showing potential in suppressing lung cancer cell growth (Zheng et al., 2010).
Chemical Sensing Applications
There are also studies on chemical sensing applications. Aysha et al. (2021) synthesized a new colorimetric chemosensor using a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye for detecting metal cations (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
Lipoxygenase Inhibition
Vinayagam et al. (2017) synthesized furan-3-carboxylic acid alkyl ester derivatives for inhibiting lipoxygenase enzyme, which is significant for its potential medicinal applications (Vinayagam, Gajbhiye, Mandal, Arumugam, Achari, & Jaisankar, 2017).
将来の方向性
The future directions for the study of Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate could include further investigation into its synthesis, chemical reactions, and potential applications. Given the promising neuroprotective and anti-inflammatory properties of similar compounds , it would be interesting to explore these aspects of Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate as well.
特性
IUPAC Name |
ethyl 5-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-3-24-19(23)9-5-8-18(22)17-7-4-6-16(14-17)15-21-12-10-20(2)11-13-21/h4,6-7,14H,3,5,8-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVONZWISTWWQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643459 |
Source


|
| Record name | Ethyl 5-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate | |
CAS RN |
898789-49-6 |
Source


|
| Record name | Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)
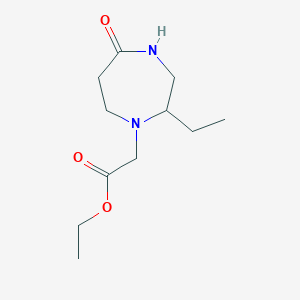
![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)
![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)


